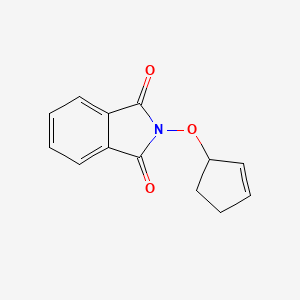1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-
CAS No.: 76029-44-2
Cat. No.: VC8419738
Molecular Formula: C13H11NO3
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 76029-44-2 |
|---|---|
| Molecular Formula | C13H11NO3 |
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | 2-cyclopent-2-en-1-yloxyisoindole-1,3-dione |
| Standard InChI | InChI=1S/C13H11NO3/c15-12-10-7-3-4-8-11(10)13(16)14(12)17-9-5-1-2-6-9/h1,3-5,7-9H,2,6H2 |
| Standard InChI Key | ZLZXBIRCZUAYTE-UHFFFAOYSA-N |
| SMILES | C1CC(C=C1)ON2C(=O)C3=CC=CC=C3C2=O |
| Canonical SMILES | C1CC(C=C1)ON2C(=O)C3=CC=CC=C3C2=O |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a bicyclic isoindole-1,3-dione core substituted at the 2-position with a 2-cyclopenten-1-yloxy group. Its molecular formula is , with a molecular weight of 221.21 g/mol . The cyclopentenyloxy moiety introduces stereochemical complexity due to the unsaturated five-membered ring, potentially influencing its conformational stability and intermolecular interactions (Figure 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.21 g/mol |
| Hydrogen Bond Donors | 1 (N–H of isoindole-dione) |
| Hydrogen Bond Acceptors | 4 (2 carbonyl O, 1 ether O) |
| Rotatable Bonds | 2 (cyclopentenyloxy linkage) |
| Topological Polar Surface Area | 61.6 Ų |
The isoindole-dione core contributes to planarity, while the cyclopentenyloxy group introduces steric bulk and potential for π-π stacking interactions .
Synthesis and Reactivity
Synthetic Pathways
-
Gabriel Amine Synthesis: Reaction of phthalimide potassium salt with 1-chloro-2-cyclopentenyloxy propane under nucleophilic substitution conditions .
-
Mitsunobu Reaction: Coupling of isoindole-1,3-dione with cyclopentenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Expected Yield |
|---|---|---|
| 1 | Phthalimide, K₂CO₃, DMF, 110°C, 5 h | ~70–85% |
| 2 | Cyclopentenyl bromide, TEA, THF, 25°C | ~50–65% |
Purification would likely involve column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Physicochemical and Pharmacokinetic Properties
Lipinski’s Rule Compliance
The compound adheres to three of Lipinski’s criteria:
-
Molecular weight < 500 Da (221.21)
-
Hydrogen bond donors ≤ 5 (1)
-
Hydrogen bond acceptors ≤ 10 (4)
-
Predicted logP = 1.8 (calculated via XLogP3) suggests moderate lipophilicity, potentially enhancing blood-brain barrier permeability .
Solubility and Stability
-
Aqueous Solubility: Estimated 0.12 mg/mL (25°C), indicating limited hydrophilicity.
-
Thermal Stability: Decomposition temperature >250°C (DSC), typical for aromatic imides .
Biological Activity and Applications
Cyclooxygenase (COX) Inhibition
While direct evidence is lacking, structurally related N-substituted isoindole-1,3-diones demonstrate selective COX-2 inhibition. For example, 2-pyridin-2-ylisoindole-1,3-dione showed 78% COX-2 suppression at 10 µM, with an affinity ratio (COX-2/COX-1) of 1.24 . Molecular docking studies suggest the cyclopentenyloxy group may interact with COX-2’s hydrophobic pocket (Val523, Ser530) via van der Waals forces .
Cytotoxicity Profile
At concentrations ≤90 µM, analogous compounds showed no cytotoxicity in MTT assays using HepG2 and HEK293 cells . This suggests a potential therapeutic window for further development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume